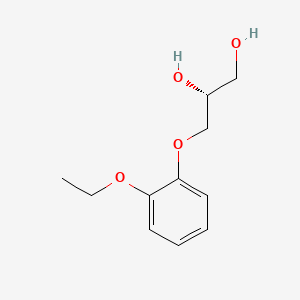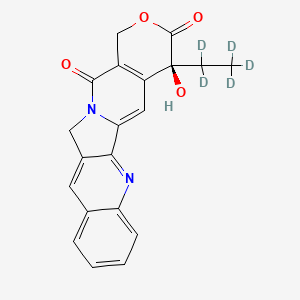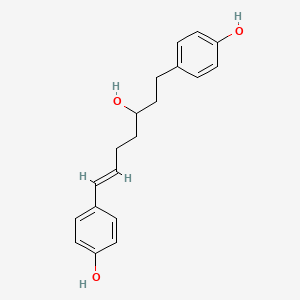
Guaietolin, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2-Ethoxyphenoxy)propane-1,2-diol is a chiral compound with a molecular structure that includes an ethoxyphenoxy group attached to a propane-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Ethoxyphenoxy)propane-1,2-diol typically involves the reaction of ®-glycidol with 2-ethoxyphenol under basic conditions. The reaction proceeds through the opening of the epoxide ring in ®-glycidol by the phenoxide ion formed from 2-ethoxyphenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-Ethoxyphenoxy)propane-1,2-diol can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(2-Ethoxyphenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols with different degrees of saturation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes depending on the reaction conditions.
Reduction: The major products are alkanes or alcohols.
Substitution: The major products are compounds with different functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
®-3-(2-Ethoxyphenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-3-(2-Ethoxyphenoxy)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The ethoxyphenoxy group plays a crucial role in binding to the active sites of enzymes, while the diol moiety can form hydrogen bonds with amino acid residues, stabilizing the enzyme-substrate complex.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(2-Ethoxyphenoxy)propane-1,2-diol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(2-Methoxyphenoxy)propane-1,2-diol: A compound with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
3-(2-Ethoxyphenoxy)propane-1,3-diol: A structural isomer with the hydroxyl groups at different positions, affecting its chemical behavior.
Uniqueness
®-3-(2-Ethoxyphenoxy)propane-1,2-diol is unique due to its chiral nature and the presence of both an ethoxyphenoxy group and a diol moiety
Propiedades
Número CAS |
139003-96-6 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.245 |
Nombre IUPAC |
(2R)-3-(2-ethoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3/t9-/m1/s1 |
Clave InChI |
XLOYQLAMNLMXCE-SECBINFHSA-N |
SMILES |
CCOC1=CC=CC=C1OCC(CO)O |
Sinónimos |
1,2-Propanediol,3-(2-ethoxyphenoxy)-,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)

![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)
![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)
